molecular formula C12H10F3NO B6270873 3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline CAS No. 2613383-96-1

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

Cat. No.: B6270873
CAS No.: 2613383-96-1
M. Wt: 241.2
InChI Key:
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Description

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. This compound features a trifluoromethyl group attached to a furan ring, which is further connected to an aniline moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and lipophilicity, which can enhance drug efficacy and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2-yl)acetonitrile: Similar in structure but with a cyano group, which may alter its reactivity and applications.

    5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde:

Uniqueness

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is unique due to its specific combination of a trifluoromethyl group, furan ring, and aniline moiety. This combination imparts distinct chemical stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2613383-96-1

Molecular Formula

C12H10F3NO

Molecular Weight

241.2

Purity

91

Origin of Product

United States

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